molecular formula C12H9FO3 B8754788 6-Fluoro-4-hydroxy-naphthalene-2-carboxylic acid methyl ester

6-Fluoro-4-hydroxy-naphthalene-2-carboxylic acid methyl ester

Cat. No. B8754788
M. Wt: 220.20 g/mol
InChI Key: GKFXRSUWILKQJF-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-naphthalene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H9FO3 and its molecular weight is 220.20 g/mol. The purity is usually 95%.
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properties

Product Name

6-Fluoro-4-hydroxy-naphthalene-2-carboxylic acid methyl ester

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-2-3-9(13)6-10(7)11(14)5-8/h2-6,14H,1H3

InChI Key

GKFXRSUWILKQJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-acetoxy-6-fluoro-naphthalene-2-carboxylic acid methyl ester (1 g, 3.8 mmol) in methanol (20 mL) was added sodium methoxide (309 mg, 5.7 mmol). After being stirred at room temperature for 1 hour, the reaction mixture was acidified with 1 N hydrochloric acid to pH 3. The resulting precipitate was collected by filtration and dissolved in ethyl acetate. The organic solution was dried over sodium sulfate, and concentrated in vacuo to afford 900 mg of crude 6-fluoro-4-hydroxy-naphthalene-2-carboxylic acid methyl ester as a pale yellow solid, which was used in the next step without further purification.
Name
4-acetoxy-6-fluoro-naphthalene-2-carboxylic acid methyl ester
Quantity
1 g
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reactant
Reaction Step One
Quantity
309 mg
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reactant
Reaction Step One
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20 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 6-fluoro-4-hydroxy-naphthalene-2-carboxylic acid (0.500 g, 2.42 mmol) in MeOH (10 mL) was added thionyl chloride (0.265 ml, 3.63 mmol) drop-wise at 0° C. and the resulting mixture was refluxed for 5 hours. Methanol was distilled off under reduced pressure, and the residue was diluted with water (5 mL) and extracted with ethyl acetate (2×10 mL). The combined organic extracts were washed with water (5 mL) followed by brine (5 mL), dried and concentrated under reduced pressure to obtain the crude product. Silica gel column chromatography (5% ethyl acetate in hexanes) afforded 6-fluoro-4-hydroxy-naphthalene-2-carboxylic acid methyl ester (0.150 g, 28%) as a light yellow solid. MS cald. for C12H10FO3 [(M+H)+]: 221, obsd. 221.2.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.265 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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